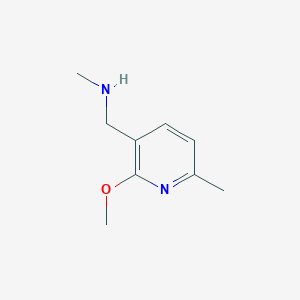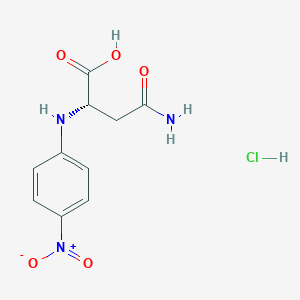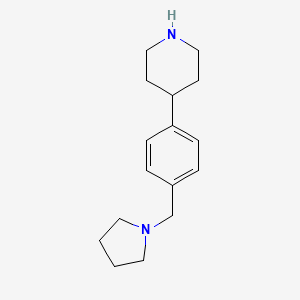
Solanoeclepin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solanoeclepin A is a natural compound first isolated from the roots of potato plants (Solanaceae Juss.) by Mulder et al. It is a highly active hatching stimulant for the potato cyst nematode (Globodera rostochiensis and Globodera pallida), which causes significant damage to potato crops . The compound belongs to the tetranortriterpene class and has a unique and complex chemical structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Solanoeclepin A involves several key steps, including intramolecular cyclization and Diels-Alder reactions. One of the crucial steps is the construction of the highly strained tricyclo[5.2.1.01,6]decane skeleton (DEF ring system) and the synthesis of the ABC carbon framework through an intramolecular Diels-Alder reaction of a furan derivative . The synthesis also includes an intramolecular nucleophilic cyclization to assemble its complex structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the production is carried out in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
Solanoeclepin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Solanoeclepin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Studied for its role in the hatching of potato cyst nematodes and its potential use in pest control.
Industry: Potential use as an environmentally friendly nematocide for agricultural purposes.
Wirkmechanismus
Solanoeclepin A exerts its effects by acting as a hatching stimulant for potato cyst nematodes. It interacts with specific receptors or pathways in the nematodes, triggering the hatching process. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics natural hatching factors released by host plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycinoeclepin A: Another hatching stimulant for soybean cyst nematodes, with a similar mechanism of action.
Other tetranortriterpenes: Compounds with similar structures and biological activities.
Uniqueness
Solanoeclepin A is unique due to its highly complex and strained chemical structure, which makes its synthesis challenging. Its specific activity as a hatching stimulant for potato cyst nematodes also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C27H30O9 |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
(1R,2R)-2-[(1R,7R,10R,11S,15S,16R,18S)-11,18-dihydroxy-4-methoxy-6,6,15-trimethyl-3,8,19-trioxo-20-oxahexacyclo[14.2.1.17,10.01,15.02,12.05,10]icosa-2(12),4-dien-16-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C27H30O9/c1-23(2)18-17(35-4)16(30)15-10(19(31)26(18)8-13(28)20(23)36-26)5-6-24(3)25(12-7-11(12)21(32)33)9-14(29)27(15,24)22(25)34/h11-12,14,19-20,29,31H,5-9H2,1-4H3,(H,32,33)/t11-,12-,14+,19+,20+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
RJGYDIIDNSNYIB-AVXUVGQDSA-N |
Isomerische SMILES |
C[C@@]12CCC3=C([C@@]14[C@H](C[C@@]2(C4=O)[C@@H]5C[C@H]5C(=O)O)O)C(=O)C(=C6[C@@]7([C@H]3O)CC(=O)[C@@H](C6(C)C)O7)OC |
Kanonische SMILES |
CC1(C2C(=O)CC3(C1=C(C(=O)C4=C(C3O)CCC5(C46C(CC5(C6=O)C7CC7C(=O)O)O)C)OC)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)




